2,4-Dichloro-5-hydroxybenzaldehyde
Overview
Description
2,4-Dichloro-5-hydroxybenzaldehyde is a chemical compound with the formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . It is used in research and has a CAS Number of 56962-15-3 .
Synthesis Analysis
The synthesis of this compound-related compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The Schiff base ligands obtained from this reaction were well characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and one hydroxyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 191.01 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Chromatographic Analysis
2,4-Dichloro-5-hydroxybenzaldehyde and its derivatives have been utilized in chromatographic analyses. For example, Korhonen and Knuutinen (1984) used a mixture of chlorinated 4-hydroxybenzaldehydes, including derivatives of this compound, for gas-liquid chromatographic analyses. The study focused on the separation of these compounds on a non-polar SE-30 capillary column, demonstrating the compound's utility in analytical chemistry for separation and identification purposes (Korhonen & Knuutinen, 1984).
Synthesis and Structural Characterization
The compound has been involved in the synthesis and structural characterization of various chemical compounds. Zhu et al. (2008) described the preparation of a compound using 3,5-dichloro-2-hydroxybenzaldehyde and its structural analysis, which is relevant to understanding the molecular architecture and properties of such derivatives (Zhu, Wei, & Zhu, 2008).
Crystallography and Molecular Design
Research by Wang et al. (2011) demonstrates the use of this compound in crystallography and molecular design. They synthesized isostructural hydrazone compounds using this chemical, which were then characterized using X-ray crystallography. Such studies are crucial for the development of new materials and pharmaceuticals (Wang, You, & Wang, 2011).
Electrocatalysis and Sensor Development
In the field of electrocatalysis and sensor development, research has explored the use of hydroxybenzaldehydes, which can include this compound derivatives. Pariente et al. (1996) investigated the electrodeposition of films derived from dihydroxybenzaldehydes for their electrocatalytic activity toward NADH oxidation, a key reaction in biochemical and medical sensing applications (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Environmental Science and Biodegradation Studies
Neilson et al. (1988) studied the transformation of halogenated aromatic aldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde, a close relative of this compound, by anaerobic bacteria. This research provides insights into the biodegradation and environmental fate of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Properties
IUPAC Name |
2,4-dichloro-5-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFNAHIFKWLQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296949 | |
Record name | 2,4-Dichloro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-15-3 | |
Record name | 2,4-Dichloro-5-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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